Menthyl Lactate TRPM8 Agonist Potency: In Vitro Head-to-Head Comparison with Menthyl Ethylamido Oxalate and Menthone Glycerin Acetal
In a standardized in vitro TRPM8 receptor activation assay conducted by Symrise AG and reported in supplier technical documentation, Menthyl Lactate (Frescolat® ML) was assigned a relative TRPM8 agonist strength value of 100, serving as the internal reference point for the Frescolat® cooling agent portfolio. Under identical assay conditions, Menthyl Ethylamido Oxalate (Frescolat® X-cool) registered a relative potency of 125 (25% stronger TRPM8 activation than Menthyl Lactate), while Menthone Glycerin Acetal (Frescolat® MGA) registered 63 (37% weaker than Menthyl Lactate) . This establishes Menthyl Lactate at an intermediate potency tier—sufficiently active to deliver a perceptible physiological cooling effect without approaching the high-intensity activation associated with the rapid-onset, shorter-duration profile of the ethylamido oxalate derivative. For procurement and formulation, this positions Menthyl Lactate as the preferred choice when balanced, moderate-intensity cooling with prolonged duration is the target sensory outcome, rather than maximum instantaneous cooling impact.
| Evidence Dimension | TRPM8 receptor agonist potency (relative in vitro activity, normalized scale) |
|---|---|
| Target Compound Data | Relative TRPM8 agonist strength = 100 (reference standard) |
| Comparator Or Baseline | Menthyl Ethylamido Oxalate (Frescolat® X-cool) = 125; Menthone Glycerin Acetal (Frescolat® MGA) = 63 |
| Quantified Difference | Menthyl Lactate is 25% weaker than Menthyl Ethylamido Oxalate and 37% stronger than Menthone Glycerin Acetal in TRPM8 activation potency |
| Conditions | In vitro TRPM8 receptor activation assay (Symrise Frescolat® product line comparative data; assay methodology and cell system details proprietary to supplier) |
Why This Matters
A quantified intermediate TRPM8 potency distinguishes Menthyl Lactate from both higher-intensity (rapid-onset, shorter-duration) and lower-intensity (sub-threshold) cooling agents, enabling rational selection for formulations requiring balanced, sustained cooling rather than peak impact.
